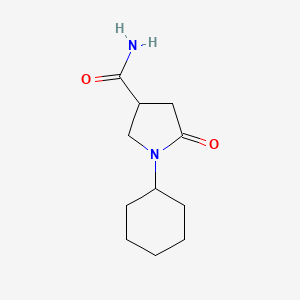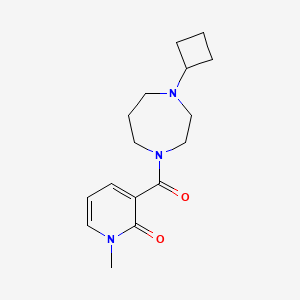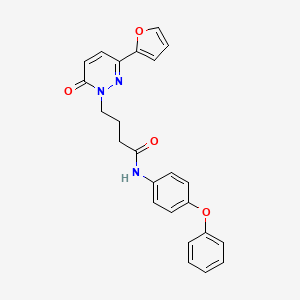
trans-2-(1-Methyl-1h-pyrazol-4-yl)cyclopropanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“trans-2-(1-Methyl-1h-pyrazol-4-yl)cyclopropanamine dihydrochloride” is a chemical compound with the empirical formula C8H15Cl2N3. It has a molecular weight of 224.13 . This compound is in solid form .
Synthesis Analysis
The synthesis of similar compounds, such as trans-disubstituted pyrazolylcyclopropane building blocks, has been described in the literature . The key step of the synthesis was Corey–Chaikowsky cyclopropanation of the corresponding α,β-unsaturated Weinreb amides .Molecular Structure Analysis
The SMILES string of this compound is CN1N=CC(CNC2CC2)=C1.[H]Cl.[H]Cl . This indicates that the compound contains a 1-methyl-1h-pyrazol-4-yl group attached to a cyclopropanamine group, and it is a dihydrochloride salt .Physical And Chemical Properties Analysis
As mentioned earlier, “trans-2-(1-Methyl-1h-pyrazol-4-yl)cyclopropanamine dihydrochloride” is a solid compound . More specific physical and chemical properties such as melting point, solubility, and stability are not provided in the available resources.Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis of Complex Compounds
This chemical serves as a precursor in synthesizing various complex compounds. For example, Budzisz et al. (2004) discussed its use in synthesizing highly substituted pyrazole ligands, which were then used to form complexes with platinum(II) and palladium(II) metal ions (Budzisz et al., 2004).
Structural Characterization
The compound has been used in studies involving structural characterization and analysis. For instance, Liu et al. (2009) utilized it in the synthesis of a specific compound, enabling the study of its molecular structure and intramolecular hydrogen bonds (Liu et al., 2009).
Spectral Response and Photophysical Analysis
Mati et al. (2012) explored the spectral response of geometrical isomers of a pyrazoline derivative, highlighting the compound's role in photophysical and quantum chemical analysis (Mati et al., 2012).
Chemical Reactions and Properties
Photochemical Reactions
The compound is used in studies of photochemical reactions. Quast and Jakobi (1991) explored the retention of configuration and stereoselectivity in the photolysis of cis- and trans-tetraalkyl-4-methylene-1-pyrazolines, highlighting the compound's significance in studying reaction mechanisms (Quast & Jakobi, 1991).
Synthesis of Biologically Active Compounds
Liu et al. (2017) discussed its role as an intermediate in the synthesis of biologically active compounds, such as those used in cancer therapy (Liu et al., 2017).
Catalytic and Synthetic Applications
Catalysis in Polymerization
Choi et al. (2015) demonstrated the use of a derivative of this compound in catalyzing the polymerization of methyl methacrylate, indicating its potential application in materials science (Choi et al., 2015).
Versatile Intermediate in Synthesis
The compound serves as a versatile intermediate in the synthesis of various other chemicals, as illustrated by the work of Kazuta et al. (2002), who used it to create conformationally restricted analogues of histamine (Kazuta et al., 2002).
Mécanisme D'action
Target of Action
The primary target of trans-2-(1-Methyl-1h-pyrazol-4-yl)cyclopropanamine dihydrochloride is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . NAD+ plays a pivotal role in many biological processes including metabolism and aging .
Mode of Action
Trans-2-(1-Methyl-1h-pyrazol-4-yl)cyclopropanamine dihydrochloride interacts with NAMPT, leading to its activation . This activation enhances the NAD+ salvage pathway, thereby increasing the availability of NAD+ for various biological processes .
Biochemical Pathways
The compound primarily affects the NAD+ salvage pathway . By activating NAMPT, it increases the conversion of nicotinamide to NAD+, which is crucial for various cellular processes including energy metabolism and cell survival .
Pharmacokinetics
The compound’s interaction with the cyp enzyme system has been noted . It was found to have attenuated CYP direct inhibition (DI) towards multiple CYP isoforms , which suggests that it may have a favorable pharmacokinetic profile.
Result of Action
The activation of NAMPT by trans-2-(1-Methyl-1h-pyrazol-4-yl)cyclopropanamine dihydrochloride leads to an increase in the availability of NAD+ . This can enhance various NAD±dependent processes, potentially offering therapeutic benefits in the treatment of diseases related to metabolism and aging .
Propriétés
IUPAC Name |
(1R,2S)-2-(1-methylpyrazol-4-yl)cyclopropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-10-4-5(3-9-10)6-2-7(6)8;;/h3-4,6-7H,2,8H2,1H3;2*1H/t6-,7+;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXDAUIZBWDPLZ-AUCRBCQYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CC2N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2C[C@H]2N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(1-Methyl-1h-pyrazol-4-yl)cyclopropanamine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2438538.png)

![(1H-benzo[d][1,2,3]triazol-5-yl)(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2438543.png)
![N-(1-(furan-2-yl)propan-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2438544.png)
![N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2438545.png)

![Methyl 2-{[(2-{[1-(4-chloro-2,5-difluorobenzoyl)piperidin-4-yl]carbonyl}hydrazino)carbonothioyl]amino}nicotinate](/img/structure/B2438550.png)
![N-[2-[4-Chloro-3-(trifluoromethyl)pyrazol-1-yl]ethyl]prop-2-enamide](/img/structure/B2438552.png)



![(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3,5-dimethoxybenzyl)thio)-1H-imidazol-5-yl)methanol](/img/structure/B2438560.png)
![(2,5-difluorophenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2438561.png)